N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H19FN6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19FN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26) |
InChI Key |
XAGICADSPKRIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine-4-carboxamide backbone is typically synthesized via reductive amination or cyclization reactions . In one approach, 4-cyanopiperidine undergoes hydrolysis to form 4-aminopiperidine, which is subsequently coupled with a carboxylic acid derivative. Hydrogenation of pyridine derivatives under high-pressure conditions (5–10 bar H₂) with palladium catalysts achieves the piperidine ring with >90% yield. Alternative methods involve Buchwald-Hartwig amination to introduce substituents at the 1-position of the piperidine ring, though this requires precise control of palladium ligands (e.g., XPhos) to minimize steric hindrance.
Triazolopyridazine Moiety Construction
The [1,2]triazolo[4,3-b]pyridazin-6-yl group is synthesized through cyclocondensation of 3-aminopyridazine with nitriles or orthoesters. For example, reacting 3-amino-6-chloropyridazine with trimethyl orthoformate in acetic acid yields the triazole ring, with chlorination at the 6-position facilitating subsequent nucleophilic substitution. Microwave-assisted synthesis at 150°C for 30 minutes enhances reaction rates by 40% compared to conventional heating.
Key Coupling Reactions
Amide Bond Formation
The critical carboxamide linkage between the piperidine and 4-fluorobenzyl groups is formed via Schotten-Baumann conditions . Treating piperidine-4-carbonyl chloride with 4-fluorobenzylamine in dichloromethane and aqueous sodium bicarbonate achieves 82–88% yields. Recent advances employ HATU-mediated coupling (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, which improves efficiency to 94% yield while reducing racemization risks.
Nucleophilic Aromatic Substitution
Introducing the triazolopyridazine group to the piperidine nitrogen requires SNAr reactions . Displacing a halogen (e.g., Cl) at the 6-position of the triazolopyridazine with piperidine-4-carboxamide in DMSO at 100°C for 12 hours achieves 75–80% conversion. Catalytic potassium iodide (10 mol%) enhances reactivity by stabilizing the transition state.
Catalytic and Solvent Systems
Transition Metal Catalysis
Palladium-based catalysts dominate cross-coupling steps:
Solvent Optimization
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | SNAr | 78 | 95 |
| DMF | HATU Coupling | 94 | 98 |
| Ethanol | Reductive Amination | 91 | 97 |
| Toluene | Buchwald-Hartwig | 85 | 96 |
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in SNAr and coupling reactions, while ethanol and toluene balance cost and efficiency for reductions and aminations.
Innovative Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 12 hours to 30 minutes for amide couplings by improving mass transfer. A 2024 study demonstrated 99% conversion in piperidine-carboxamide synthesis using a Corning AFR module at 120°C.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyridazine moiety undergoes oxidation at nitrogen-rich sites. Common oxidizing agents include:
| Reaction Site | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Triazole ring | KMnO<sub>4</sub> (acidic) | Formation of N-oxide derivatives; increased polarity and solubility | |
| Pyridazine ring | H<sub>2</sub>O<sub>2</sub> (neutral pH) | Partial ring hydroxylation at C3/C6 positions |
Oxidation enhances electrophilicity, facilitating downstream functionalization for drug design.
Reduction Reactions
The compound’s amide and aromatic groups participate in selective reductions:
| Target Group | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carboxamide | LiAlH<sub>4</sub> (THF, 0°C) | Piperidine-4-methanol derivative | 62–68 | |
| Triazole ring | H<sub>2</sub>/Pd-C (EtOH) | Partial saturation to dihydrotriazole | 45 |
Reductive cleavage of the carboxamide group is critical for generating secondary amine intermediates.
Nucleophilic Substitution
The fluorobenzyl group undergoes SNAr (aromatic nucleophilic substitution) due to electron-withdrawing effects from the fluorine atom:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Methoxide (CH<sub>3</sub>O⁻) | DMF, 80°C | 4-methoxybenzyl derivative | >90% | |
| Piperidine | K<sub>2</sub>CO<sub>3</sub>, DMSO | N-alkylated piperidine analogs | 75–82% |
Substitution at the para-fluorine position is favored, enabling modular synthesis of analogs.
Hydrolysis Reactions
Controlled hydrolysis targets the carboxamide and triazole functionalities:
| Reaction Type | Conditions | Products | Application | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Piperidine-4-carboxylic acid + benzylamine | Prodrug activation | |
| Alkaline hydrolysis | NaOH (aq.), 100°C | Triazole ring opening to pyridazinone | Metabolite formation |
Hydrolysis pathways are pH-dependent, with implications for metabolic stability.
Cross-Coupling Reactions
The triazolopyridazine core supports palladium-catalyzed couplings:
| Reaction | Catalysts/Ligands | Substrates | Outcome | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | C6-aryl substituted derivatives | |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos | Primary/secondary amines | N-functionalized triazolo compounds |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Photochemical Reactions
UV irradiation induces unique reactivity in the triazolopyridazine system:
| Conditions | Observation | Proposed Mechanism | Source |
|---|---|---|---|
| UV (254 nm), CH<sub>3</sub>CN | Triazole ring rearrangement | -shift to form imidazopyridazine |
Photoreactions offer routes to novel heterocyclic scaffolds with altered bioactivity .
Mechanistic Insights
-
Triazolopyridazine Reactivity : The electron-deficient nature of the triazolopyridazine ring drives electrophilic substitutions at C3 and C6 positions .
-
Fluorobenzyl Group : The para-fluorine atom accelerates SNAr reactions by polarizing the aromatic ring.
-
Piperidine Carboxamide : Steric hindrance from the piperidine ring influences regioselectivity in cross-coupling reactions.
These reactions underpin the compound’s utility in medicinal chemistry, particularly in developing bromodomain inhibitors with optimized pharmacokinetic profiles .
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of compounds similar to N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is in the inhibition of tyrosinase, an enzyme involved in melanin production. Research has shown that derivatives containing the 4-fluorobenzyl moiety can effectively inhibit tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders.
- Case Study : A study evaluated various derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on Agaricus bisporus tyrosinase. The most potent inhibitors exhibited no cytotoxicity while demonstrating significant antimelanogenic effects on B16F10 cells. Docking studies indicated that these compounds bind to the active site of tyrosinase, preventing substrate access and thus inhibiting enzymatic activity .
Antimicrobial Properties
The triazole moiety in the compound has been associated with antimicrobial activities. Compounds featuring triazole rings have shown effectiveness against various bacterial strains and fungi.
- Research Findings : A series of triazole derivatives were synthesized and tested against multiple pathogens. The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency, suggesting that this compound could be further explored for its antimicrobial potential .
Neurological Applications
Research indicates that piperidine derivatives may possess neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases.
- Case Study : A study focused on piperidine derivatives revealed that modifications could enhance their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration. This suggests that this compound might be a candidate for further development in neurological therapeutics .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research into related compounds has shown promise in reducing inflammation through various mechanisms.
Mechanism of Action
- Without specific data, we can only speculate. researchers would study its interactions with proteins, receptors, or nucleic acids.
- Molecular targets could include enzymes, ion channels, or signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 4-fluorobenzyl group in the target compound provides moderate lipophilicity compared to bulkier (e.g., 2-phenylethyl) or more electronegative (e.g., trifluoromethyl) substituents. Chlorobenzyl analogs () may exhibit stronger hydrophobic binding but could face toxicity concerns .
- Molecular Weight: Most analogs fall within 320–430 Da, adhering to Lipinski’s rule for drug-likeness.
Antiproliferative Activity:
- demonstrates that replacing benzamidine with a triazolopyridazine moiety abolished thrombin inhibition but conferred antiproliferative activity in endothelial and tumor cells. This suggests the triazolopyridazine core is critical for cell proliferation modulation, likely through kinase inhibition or DNA interaction .
- The target compound’s fluorobenzyl group may enhance cellular uptake compared to simpler N-phenyl derivatives (), which lack significant antiproliferative data .
Protein-Target Interactions:
- A BRD4 inhibitor () with a 3-methyltriazolopyridazine core and chlorophenyl-piperazine substituent achieved nanomolar binding affinity, highlighting the scaffold’s versatility in epigenetic target engagement. The fluorobenzyl group in the target compound could similarly engage bromodomains via halogen bonding .
Antiviral Potential:
- reports piperidine-4-carboxamides with naphthyl groups as SARS-CoV-2 inhibitors. While the target compound’s fluorobenzyl group differs, its electronic profile may support analogous interactions with viral proteases or host receptors .
Biological Activity
N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS Number: 1111400-36-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 354.38 g/mol. It has a density of approximately and a LogP value of , indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In studies involving animal models, this compound demonstrated significant anti-inflammatory effects. For instance, it inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. This suggests potential utility in treating inflammatory diseases .
Anticancer Activity
The compound has shown promise in various cancer models. In vitro studies indicated that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio. Notably, it was more effective than traditional chemotherapeutic agents like gemcitabine in delaying tumor growth in xenograft models .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
- Induction of Apoptosis : By activating caspase pathways and altering mitochondrial membrane potentials, it promotes programmed cell death in malignant cells.
- Modulation of Cytokine Production : It downregulates the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of this compound:
Study 1: Anti-inflammatory Effects
A study reported that administration of this compound in a rat model significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Study 2: Anticancer Efficacy
In human cancer cell lines (e.g., HCT116), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The compound's ability to penetrate cellular membranes effectively contributed to its therapeutic potential against resistant cancer types .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.38 g/mol |
| Density | |
| LogP | 0.56 |
| Major Biological Activities | Anti-inflammatory, Anticancer |
Q & A
Q. Methodology :
- Fragment assembly : The triazolo-pyridazine core (common in bromodomain inhibitors like AZD5153) can be synthesized via cyclization of pyridazine precursors with hydrazine derivatives. The piperidine-4-carboxamide moiety is typically introduced via nucleophilic substitution or amide coupling .
- Fluorobenzyl incorporation : The 4-fluorobenzyl group can be added using alkylation or reductive amination, as seen in analogs like N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity via HPLC (≥95%) .
Q. Key Challenges :
- Steric hindrance during piperidine functionalization may require microwave-assisted synthesis for improved yields.
What advanced strategies optimize pharmacokinetic (PK) properties for this compound in BET inhibitor development?
Q. Methodology :
- Bivalent binding optimization : Analogous to AZD5153, introduce polar groups (e.g., methoxy) to enhance solubility while maintaining BRD4 affinity. Monitor logP (target ≤3) to balance lipophilicity and bioavailability .
- In vitro assays :
- In vivo PK : Conduct single-dose studies in rodents (IV/PO) to calculate AUC, Cmax, and half-life. Adjust dosing based on species-specific clearance rates .
Data Contradiction Example :
If high BRD4 affinity (IC50 <10 nM) in vitro does not translate to in vivo efficacy , evaluate blood-brain barrier penetration or off-target effects via proteome-wide screening.
Which analytical techniques are critical for structural characterization?
Q. Methodology :
- NMR spectroscopy : 1H/13C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to confirm regiochemistry of triazolo-pyridazine and fluorobenzyl substitution .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures (if feasible) to validate stereochemistry and binding conformations .
Q. Methodology :
- Hazard mitigation : Based on structurally related compounds (e.g., acute toxicity in N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide ):
- Use fume hoods for weighing and reactions.
- Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb solids with vermiculite; avoid dust generation .
- Waste disposal : Neutralize acidic/basic residues before incineration by licensed facilities .
How can discrepancies between in vitro and in vivo activity data be resolved?
Q. Methodology :
- Metabolic profiling : Identify major metabolites via LC-MS/MS after incubating with hepatocytes. Modify labile groups (e.g., ester → amide) to block rapid oxidation .
- Permeability assays : Use Caco-2 monolayers to assess intestinal absorption. If Papp <1×10⁻⁶ cm/s, consider prodrug strategies .
- Tissue distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs using scintillation counting .
Case Study :
AZD5153 showed poor oral bioavailability initially due to first-pass metabolism. Introducing a methyl group on the piperidine ring reduced CYP3A4-mediated degradation, improving AUC by 3-fold .
What computational methods aid in target validation and binding mode prediction?
Q. Methodology :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with BRD4 bromodomains. Prioritize compounds with hydrogen bonds to Asn140 and π-π stacking with Trp81 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable binding) .
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding. Correlate with experimental IC50 values for validation.
How can SAR studies guide potency optimization?
Q. Methodology :
- Library design : Synthesize analogs with variations in:
- Activity testing :
Q. SAR Insights :
- Fluorobenzyl group : Enhances lipophilicity but may reduce solubility. Balancing via polar piperidine substituents (e.g., hydroxyl) improves PK .
What in vivo models are suitable for efficacy evaluation?
Q. Methodology :
- Xenograft models : Implant BRD4-dependent tumors (e.g., AML PDX) in NSG mice. Administer compound orally (10–50 mg/kg BID) for 21 days. Monitor tumor volume vs. vehicle .
- Biomarker analysis : Quantify c-Myc mRNA (qPCR) and protein (Western blot) in excised tumors.
- Toxicity endpoints : Measure body weight, ALT/AST levels, and hematological parameters weekly .
Data Interpretation :
A ≥50% reduction in tumor growth with no significant weight loss indicates therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
